1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring followed by the introduction of the azetidine and benzodiazole moieties. Key steps may involve:
Formation of the Oxazole Ring: This can be achieved through the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.
Introduction of the Azetidine Ring: This step may involve the reaction of an appropriate azetidine precursor with the oxazole intermediate under controlled conditions.
Formation of the Benzodiazole Ring: The final step involves the cyclization of the intermediate to form the benzodiazole ring, often using specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole and benzodiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds with similar oxazole rings, such as 5-methylisoxazole-3-carbonyl chloride.
Azetidine Derivatives: Compounds containing azetidine rings, which may exhibit similar chemical reactivity.
Benzodiazole Derivatives: Compounds with benzodiazole structures, which are often explored for their biological activities.
Uniqueness
1-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical and biological properties
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-6-13(17-21-10)15(20)18-7-11(8-18)19-9-16-12-4-2-3-5-14(12)19/h2-6,9,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDGIDLFSFEEEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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